molecular formula C15H12ClN3O B15055301 5-(2-Chloropyridin-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole

5-(2-Chloropyridin-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole

Cat. No.: B15055301
M. Wt: 285.73 g/mol
InChI Key: JLWFCZDVFJJVNW-UHFFFAOYSA-N
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Description

5-(2-Chloropyridin-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloropyridin-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid hydrazide with 3,4-dimethylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloropyridin-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(2-Chloropyridin-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Chloropyridin-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chloropyridin-4-yl)-3-phenyl-1,2,4-oxadiazole: Similar structure but lacks the dimethyl groups on the phenyl ring.

    5-(2-Chloropyridin-4-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole: Contains a single methyl group on the phenyl ring.

    5-(2-Chloropyridin-4-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole: Contains a methyl group at a different position on the phenyl ring.

Uniqueness

The presence of the 3,4-dimethylphenyl group in 5-(2-Chloropyridin-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

5-(2-chloropyridin-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C15H12ClN3O/c1-9-3-4-11(7-10(9)2)14-18-15(20-19-14)12-5-6-17-13(16)8-12/h3-8H,1-2H3

InChI Key

JLWFCZDVFJJVNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=NC=C3)Cl)C

Origin of Product

United States

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